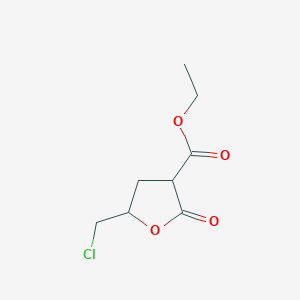![molecular formula C9H8O4 B1296325 苯并[d][1,3]二氧杂环-4-羧酸甲酯 CAS No. 33842-16-9](/img/structure/B1296325.png)
苯并[d][1,3]二氧杂环-4-羧酸甲酯
描述
Methyl benzo[d][1,3]dioxole-4-carboxylate is a white crystalline powder . It is used as an intermediate for the synthesis of diphenyl ether .
Synthesis Analysis
The synthesis of Methyl benzo[d][1,3]dioxole-4-carboxylate involves several steps . It starts with the esterification of gallic acid with methanol in the presence of sulfuric acid to produce 3,4,5-trihydroxybenzoic acid methyl ester. This compound is then methylated with dimethyl sulfate to yield 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. This intermediate undergoes condensation with diiodomethane under alkaline conditions to form 5-methoxy-3,4-dioxolylmethylenebenzoic acid methyl ester, which is finally brominated to produce the desired product .Molecular Structure Analysis
The molecular formula of Methyl benzo[d][1,3]dioxole-4-carboxylate is C9H8O4 . Its InChI code is 1S/C9H8O4/c1-11-9(10)6-3-2-4-7-8(6)13-5-12-7/h2-4H,5H2,1H3 .Chemical Reactions Analysis
Methyl benzo[d][1,3]dioxole-4-carboxylate can be used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . It can also be used in the synthesis of benzodioxole compounds, which have been evaluated for their cytotoxic activity against various cancer cell lines .Physical And Chemical Properties Analysis
Methyl benzo[d][1,3]dioxole-4-carboxylate is a solid at room temperature . It has a molecular weight of 180.16 g/mol .科学研究应用
抗肿瘤活性
研究表明,苯并[d][1,3]二氧杂环-4-羧酸甲酯的衍生物与 1,4-噻氮䓬等生物活性杂环骨架融合时,表现出显着的抗肿瘤特性。吴等人(2017 年)的一项研究合成了新型的苯并[d][1,3]二氧杂环稠合 1,4-噻氮䓬,其对人癌细胞系表现出显着的抗增殖活性,在某些检测中优于标准药物 5-氟尿嘧啶。这表明该化合物作为开发新型抗肿瘤剂的支架的潜力 (吴、刘、杨、彭、孙,2017)。
成像应用
高等人(2018 年)探索了从苯并[d][1,3]二氧杂环-4-羧酸甲酯衍生物开始合成碳-11 标记的 CK1 抑制剂,以将其用作阿尔茨海默病成像中的 PET 示踪剂。这项工作说明了该化合物在为神经退行性疾病创建诊断工具中的用途 (高、王、郑,2018)。
药物发现构建模块
Durcik 等人(2020 年)报道了从苯并[d][1,3]二氧杂环-4-羧酸甲酯合成羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物,为药物发现提供了新的构建模块。这项研究强调了该化学物质在为药理学研究产生多功能中间体中的作用 (Durcik、Toplak、Zidar 等,2020)。
重金属检测
Rahman 等人(2020 年)开发了一种使用苯并[d][1,3]二氧杂环-4-羧酸甲酯衍生物检测致癌铅的方法。这一应用凸显了该化合物在环境监测和公共卫生中的潜力 (Rahman、Hussain、Arshad 和 Asiri,2020)。
合成方法
Giri 等人(2007 年)证明了苯并[d][1,3]二氧杂环-4-羧酸甲酯在钯催化的 sp2 和 sp3 C-H 键甲基化和芳基化中的用途,显示了其在为复杂分子开发新的合成方法中的重要性 (Giri、Maugel、Li 等,2007)。
安全和危害
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用机制
- Methyl benzo[d][1,3]dioxole-4-carboxylate (CAS Number: 33842-16-9) is a chemical compound with the linear formula C9H8O4 .
- Antitumor Evaluation : In one study, a related compound showed inhibitory effects on tumor cells .
- Analgesic and Anti-inflammatory Activities : Another compound in the same class exhibited these properties .
Target of Action
Result of Action
Action Environment
生化分析
Biochemical Properties
Methyl benzo[d][1,3]dioxole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme cytochrome P450 1A2 (CYP1A2), which is involved in the metabolism of various xenobiotics and endogenous compounds . The inhibition of CYP1A2 by Methyl benzo[d][1,3]dioxole-4-carboxylate can lead to altered metabolic pathways and changes in the levels of metabolites. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, affecting their activity and function.
Cellular Effects
Methyl benzo[d][1,3]dioxole-4-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation can impact cellular functions such as proliferation, apoptosis, and differentiation. Furthermore, Methyl benzo[d][1,3]dioxole-4-carboxylate has been reported to affect the activity of key metabolic enzymes, thereby altering cellular energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Methyl benzo[d][1,3]dioxole-4-carboxylate involves several key interactions at the molecular level. The compound binds to the active site of CYP1A2, inhibiting its enzymatic activity . This binding interaction prevents the metabolism of substrates by CYP1A2, leading to the accumulation of these substrates and their potential toxic effects. Additionally, Methyl benzo[d][1,3]dioxole-4-carboxylate can interact with other biomolecules, such as transcription factors, influencing their ability to regulate gene expression. These interactions can result in changes in the expression of genes involved in various cellular processes, including stress responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl benzo[d][1,3]dioxole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl benzo[d][1,3]dioxole-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory effects on CYP1A2 and other biomolecules. Long-term exposure to Methyl benzo[d][1,3]dioxole-4-carboxylate in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of Methyl benzo[d][1,3]dioxole-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exert mild inhibitory effects on CYP1A2 and other enzymes . At higher doses, Methyl benzo[d][1,3]dioxole-4-carboxylate can cause significant toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur. These findings underscore the importance of careful dosage optimization in preclinical studies to minimize toxic effects while maximizing therapeutic potential.
Metabolic Pathways
Methyl benzo[d][1,3]dioxole-4-carboxylate is involved in several metabolic pathways, primarily through its interaction with CYP1A2 . The inhibition of CYP1A2 by this compound can lead to altered metabolic flux and changes in the levels of various metabolites. Additionally, Methyl benzo[d][1,3]dioxole-4-carboxylate can affect the activity of other enzymes involved in metabolic pathways, such as those related to oxidative stress and energy production. These interactions can result in shifts in metabolic homeostasis and the accumulation of specific metabolites, which may have downstream effects on cellular function and health.
Transport and Distribution
The transport and distribution of Methyl benzo[d][1,3]dioxole-4-carboxylate within cells and tissues are influenced by various factors. The compound is known to have high gastrointestinal absorption and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it may have a relatively unrestricted distribution within tissues. Methyl benzo[d][1,3]dioxole-4-carboxylate can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of Methyl benzo[d][1,3]dioxole-4-carboxylate is an important determinant of its activity and function. The compound has been found to localize primarily within the cytoplasm and the endoplasmic reticulum . This localization is facilitated by specific targeting signals and post-translational modifications that direct Methyl benzo[d][1,3]dioxole-4-carboxylate to these compartments. Within the endoplasmic reticulum, the compound can interact with enzymes and other biomolecules involved in metabolic processes, influencing their activity and function. The subcellular localization of Methyl benzo[d][1,3]dioxole-4-carboxylate is therefore a key factor in its biochemical and cellular effects.
属性
IUPAC Name |
methyl 1,3-benzodioxole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-9(10)6-3-2-4-7-8(6)13-5-12-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPFJCUXHWEVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301805 | |
| Record name | methyl benzo[d][1,3]dioxole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33842-16-9 | |
| Record name | Methyl 1,3-benzodioxole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33842-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 146459 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033842169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33842-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl benzo[d][1,3]dioxole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)




